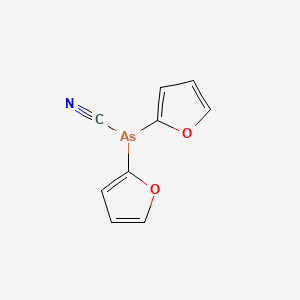
Octyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl nitrite, also known as nitrous acid octyl ester, is an organic compound with the molecular formula C8H17NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alcohols. This compound is a colorless to pale yellow liquid with a fruity odor and is primarily used for its vasodilating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl nitrite can be synthesized through the reaction of octanol with nitrous acid. The process involves the esterification of octanol with nitrous acid, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the nitrite ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanol with sodium nitrite and a mineral acid like hydrochloric acid. The reaction is conducted in a two-phase system where the organic phase contains octanol and the aqueous phase contains sodium nitrite and hydrochloric acid. The reaction mixture is stirred vigorously, and the this compound is extracted from the organic phase.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octyl nitrate.
Reduction: It can be reduced to octanol in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Octyl nitrate.
Reduction: Octanol.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl nitrite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds.
Biology: Studied for its effects on biological systems, especially its vasodilating properties.
Medicine: Investigated for its potential use in treating conditions like angina pectoris due to its ability to dilate blood vessels.
Industry: Utilized in the manufacture of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
Octyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator. When this compound is metabolized, it releases nitric oxide, which activates the enzyme guanylate cyclase in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, causing relaxation of the smooth muscle and vasodilation. The molecular targets include the smooth muscle cells of blood vessels, leading to increased blood flow and reduced blood pressure.
Comparaison Avec Des Composés Similaires
Amyl nitrite: Another alkyl nitrite with similar vasodilating properties but shorter alkyl chain.
Butyl nitrite: Similar in structure but with a four-carbon alkyl chain.
Isobutyl nitrite: An isomer of butyl nitrite with a branched alkyl chain.
Comparison:
Vasodilating Properties: All these compounds release nitric oxide and have vasodilating effects, but the potency and duration of action may vary.
Molecular Structure: The length and branching of the alkyl chain influence the physical properties and reactivity of the nitrite esters.
Applications: While all these compounds are used for their vasodilating effects, their specific applications may differ based on their pharmacokinetic profiles and regulatory status.
Octyl nitrite stands out due to its longer alkyl chain, which may influence its solubility and stability compared to shorter-chain nitrites.
Propriétés
Numéro CAS |
629-46-9 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
octyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |
Clé InChI |
QPHJACNABSHDHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
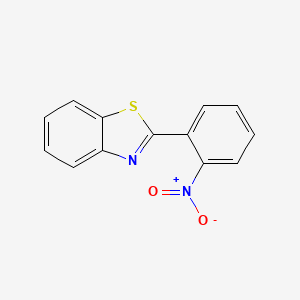

![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
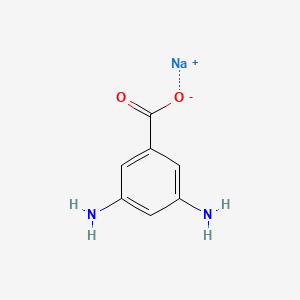
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
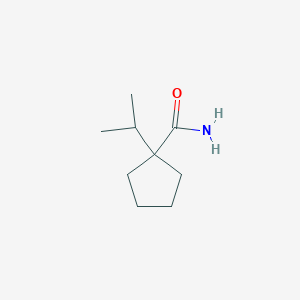
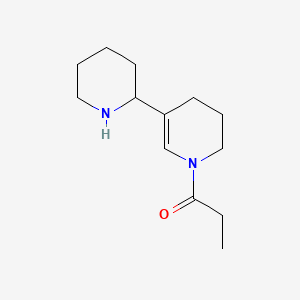
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
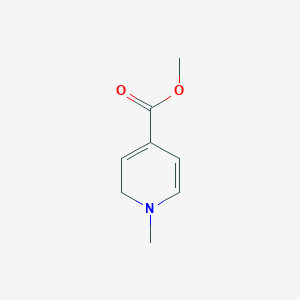
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
